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molecular formula C9H8O3 B1334626 2,3-Dihydrobenzofuran-7-carboxylic Acid CAS No. 35700-40-4

2,3-Dihydrobenzofuran-7-carboxylic Acid

Cat. No. B1334626
M. Wt: 164.16 g/mol
InChI Key: UHXBMSNEECJPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05519034

Procedure details

N,N,N',N'-Tetramethylethylenediamine (231.4 g) was added at ambient temperature to a solution of n-butyl lithium (2.5M, 800 ml) in hexane (2.5 l) followed by a solution of 2,3-dihydrobenzo[b]furan (102 g) in hexane (25 ml). The mixture was stirred under nitrogen at ambient temperature for 5 hours. The resulting suspension was added slowly to dry ice (300 g) and hexane (500 ml) under nitrogen. After stirring at ambient temperature for 16 hours, the mixture was diluted with water (2 l), and the layers separated. The aqueous layer was washed with hexane, acidified to pH 1 with concentrated hydrochloric acid, cooled and the precipitate collected by filtration. This was washed with water and dichloromethane and dried at 80° C. in vacuo to give 2,3-dihydrobenzo[b]furan-7-carboxylic acid (39.6 g), m.p. 164°-165° C. The hexane layer was filtered, dried over sodium sulphate and concentrated. On cooling, further product was obtained (32.7 g), m.p. 170° C.
Quantity
231.4 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)CCN(C)C.C([Li])CCC.[O:14]1[CH2:18][CH2:17][C:16]2[CH:19]=[CH:20][CH:21]=[CH:22][C:15]1=2.[C:23](=[O:25])=[O:24]>CCCCCC.O>[O:14]1[CH2:18][CH2:17][C:16]2[CH:19]=[CH:20][CH:21]=[C:22]([C:23]([OH:25])=[O:24])[C:15]1=2

Inputs

Step One
Name
Quantity
231.4 g
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
800 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2.5 L
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
102 g
Type
reactant
Smiles
O1C2=C(CC1)C=CC=C2
Step Three
Name
Quantity
300 g
Type
reactant
Smiles
C(=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen at ambient temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at ambient temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The aqueous layer was washed with hexane
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
WASH
Type
WASH
Details
This was washed with water and dichloromethane
CUSTOM
Type
CUSTOM
Details
dried at 80° C. in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1C2=C(CC1)C=CC=C2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 39.6 g
YIELD: CALCULATEDPERCENTYIELD 28.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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